molecular formula C13H15NO B13226179 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile

3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile

Katalognummer: B13226179
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: AALBEBAQAZROEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile is a chemical compound with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol . It is characterized by a benzonitrile group attached to a cyclopentyl ring, which is substituted with a hydroxyl group and a methyl group. This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile . The process can be optimized using ionic liquids as recycling agents, which act as co-solvents, catalysts, and phase separation agents. This method eliminates the need for metal salt catalysts and simplifies the separation process. The reaction is carried out at 120°C for 2 hours, resulting in high yields of benzonitrile .

Industrial Production Methods

The use of green chemistry principles, such as ionic liquids, can enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(1-Oxo-3-methylcyclopentyl)benzonitrile.

    Reduction: Formation of 3-(1-Hydroxy-3-methylcyclopentyl)benzylamine.

    Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

    3-Hydroxybenzonitrile: Similar structure but lacks the cyclopentyl ring.

    3-Methylbenzonitrile: Similar structure but lacks the hydroxyl group and cyclopentyl ring.

Uniqueness

3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile is unique due to the presence of both a hydroxyl group and a methyl-substituted cyclopentyl ring attached to the benzonitrile core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C13H15NO

Molekulargewicht

201.26 g/mol

IUPAC-Name

3-(1-hydroxy-3-methylcyclopentyl)benzonitrile

InChI

InChI=1S/C13H15NO/c1-10-5-6-13(15,8-10)12-4-2-3-11(7-12)9-14/h2-4,7,10,15H,5-6,8H2,1H3

InChI-Schlüssel

AALBEBAQAZROEY-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C1)(C2=CC=CC(=C2)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.